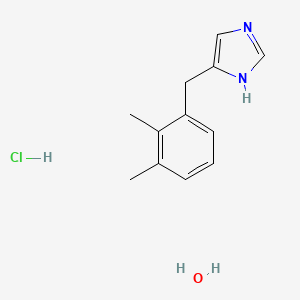
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound with potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, along with related quinazolinone compounds, has been studied for its ability to inhibit corrosion in mild steel within a sulfuric acid medium. Research indicates that these compounds show significant inhibition efficiency, which increases with concentration. The inhibition mechanism involves the adsorption of quinazolinone compounds on the mild steel surface, adhering to the Langmuir isotherm. Some of these compounds demonstrate a mixed mode of inhibition, with both chemisorption and physisorption modes observed (Hashim et al., 2012).
Synthesis in Eco-Friendly Solvents
Research has also focused on the synthesis of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in eco-friendly solvents. A study demonstrates the synthesis of these compounds in choline chloride/urea deep eutectic solvent. This approach offers benefits like rapid and selective synthesis without the need for catalysts, and the use of cheap, readily available, and environmentally friendly components (Molnar et al., 2017).
Antimicrobial Activities
Some derivatives of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Rajasekaran et al., 2013).
Application in Green Chemistry
The compound has been involved in studies related to green chemistry. For instance, its derivatives have been synthesized in ionic liquids or ionic liquid-water systems without additional catalysts, emphasizing an eco-friendly approach to chemical synthesis (Chen et al., 2007).
Propriétés
IUPAC Name |
6-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIQURSYQCLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357041 | |
| Record name | AG-F-10885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
33017-85-5 | |
| Record name | AG-F-10885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)



![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)
